(2-Butylindazol-5-yl)boronic acid
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Overview
Description
(2-Butylindazol-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to an indazole ring, which is further substituted with a butyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylindazol-5-yl)boronic acid typically involves the Miyaura borylation reaction. This method employs bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the coupling with an appropriate aryl halide precursor . The reaction is generally carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Butylindazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones .
Scientific Research Applications
(2-Butylindazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Butylindazol-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the boronic acid can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with different electronic properties due to the methoxy group.
(2-Methylindazol-5-yl)boronic Acid: A structurally similar compound with a methyl group instead of a butyl group.
Uniqueness
(2-Butylindazol-5-yl)boronic acid is unique due to the presence of the butyl group, which can influence its reactivity and solubility. This makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2-butylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O2/c1-2-3-6-14-8-9-7-10(12(15)16)4-5-11(9)13-14/h4-5,7-8,15-16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIROXBPWTCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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